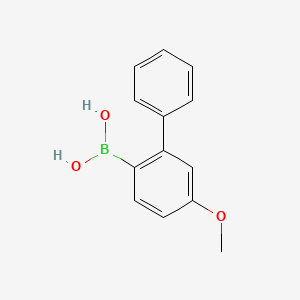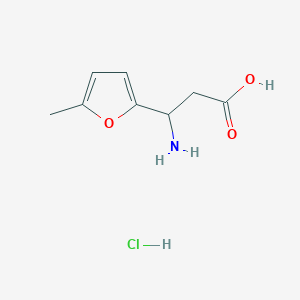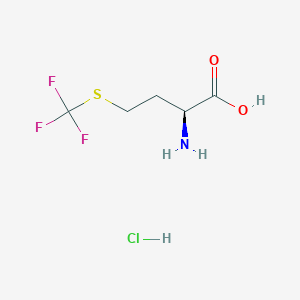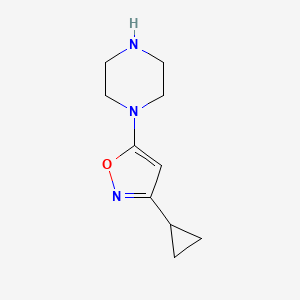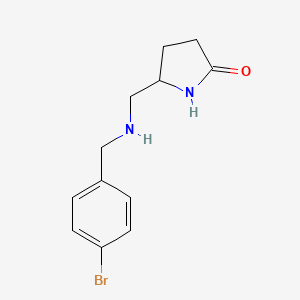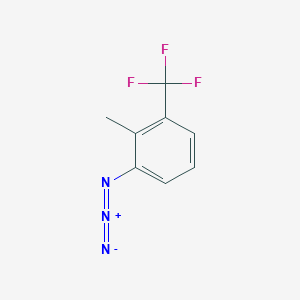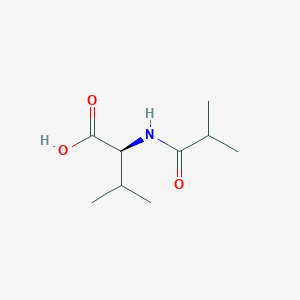
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring fused with a cyclobutyl group and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline can be achieved through several methods. One common approach involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . Another method includes the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and urea or thiourea.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. Catalysts such as p-toluenesulfonic acid (PTSA) and ZnCl2 can be used to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline involves its ability to act as a ligand, chelator, and catalyst in biochemical and physiological processes. As a ligand, it binds to metal ions and forms complexes that can participate in various reactions. As a chelator, it binds to metal ions and forms stable complexes. As a catalyst, it promotes the formation of new bonds between molecules and increases the rate of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
5-Cyclobutyl-1,3,4-oxadiazol-2-ol: This compound shares a similar oxadiazole ring structure but differs in the position of the nitrogen atoms.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds have a similar aniline moiety but differ in the substitution pattern on the oxadiazole ring.
Uniqueness: 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as a ligand, chelator, and catalyst makes it versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H13N3O |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)aniline |
InChI |
InChI=1S/C12H13N3O/c13-10-6-2-5-9(7-10)11-14-12(16-15-11)8-3-1-4-8/h2,5-8H,1,3-4,13H2 |
InChI-Schlüssel |
FPNWAEPWAWPPKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)



